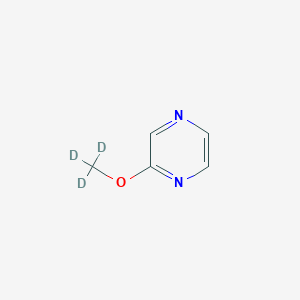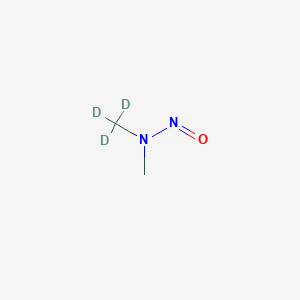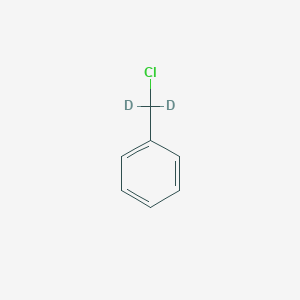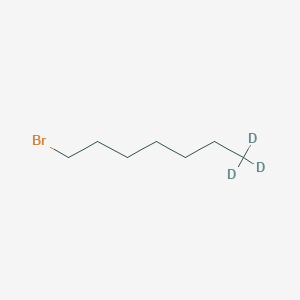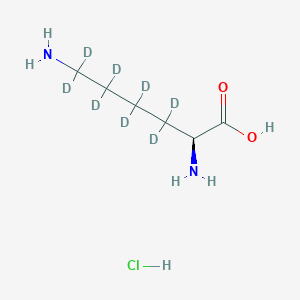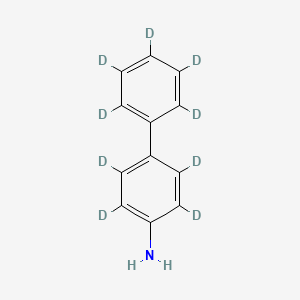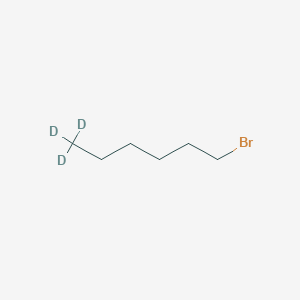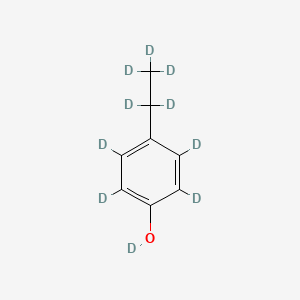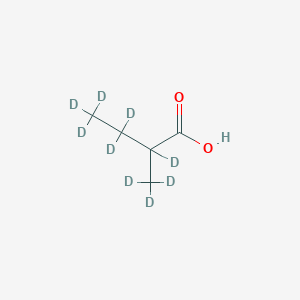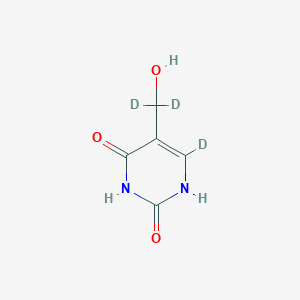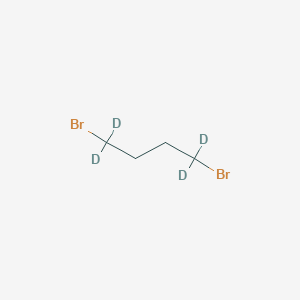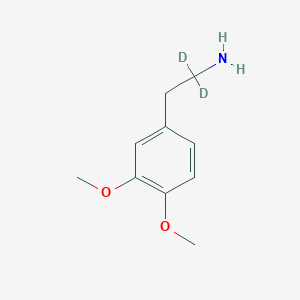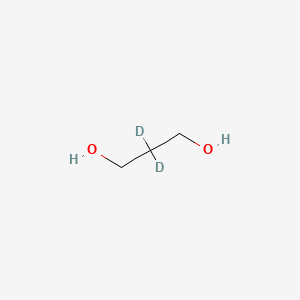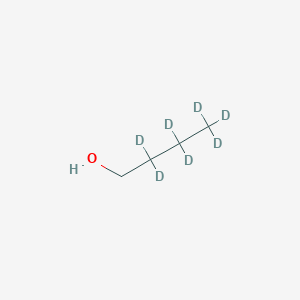
1-Butanol-2,2,3,3,4,4,4-D7
概要
説明
This isotopic labeling makes it a valuable tool in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
作用機序
Target of Action
1-Butanol-2,2,3,3,4,4,4-D7, also known as deuterated n-butanol, is a stable isotopic compound. It is an alcohol, which is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom . The primary targets of this compound are likely to be similar to those of other alcohols, which typically interact with various enzymes and cellular membranes .
Mode of Action
This can affect the structure and function of proteins and lipids in the cell membrane, leading to changes in cell behavior .
Biochemical Pathways
For example, alcohols can inhibit or enhance the activity of certain enzymes, leading to changes in the rates of metabolic reactions .
Pharmacokinetics
They are rapidly metabolized, often to carbon dioxide, which is the major metabolite . The rate of metabolism can influence the bioavailability of the alcohol, affecting its distribution, duration of action, and potential for toxicity .
Result of Action
Effects can range from changes in cell membrane fluidity and permeability to alterations in enzyme activity and gene expression .
Action Environment
For example, certain substances can enhance or inhibit the metabolism of alcohols, affecting their pharmacokinetics and pharmacodynamics .
生化学分析
Biochemical Properties
1-Butanol-2,2,3,3,4,4,4-D7, like other alcohols, has a polar character due to the presence of a highly electronegative oxygen atom. This polar character leads to interactions between alcohol molecules where the positively polarized hydrogen of one alcohol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different alcohol molecule . This property can influence its interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
Studies on similar alcohols like n-butanol have shown that they can cause ‘leakiness’ in both outer and inner membranes of cells like Escherichia coli . It’s plausible that this compound could have similar effects on cellular function.
Dosage Effects in Animal Models
While there is no specific data on the dosage effects of this compound in animal models, it’s worth noting that butanol isomers in large amounts have the ability to induce signs of alcoholic intoxication in both animals and humans .
Transport and Distribution
The polar nature of alcohols can influence their distribution within biological systems .
Subcellular Localization
The polar nature of alcohols can influence their localization within cells .
準備方法
Synthetic Routes and Reaction Conditions: 1-Butanol-2,2,3,3,4,4,4-D7 can be synthesized through the deuteration of 1-butanol. This process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions to ensure complete deuteration without degrading the butanol structure.
Industrial Production Methods: The industrial production of this compound follows a similar approach but on a larger scale. The process involves the hydroformylation of propene to produce butyraldehyde, which is then hydrogenated to form 1-butanol. The final step involves the deuteration of 1-butanol using deuterium oxide .
化学反応の分析
Types of Reactions: 1-Butanol-2,2,3,3,4,4,4-D7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to butanal or butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to butane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form butyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.
Major Products:
Oxidation: Butanal, butanoic acid.
Reduction: Butane.
Substitution: Butyl chloride, butyl acetate.
科学的研究の応用
1-Butanol-2,2,3,3,4,4,4-D7 is extensively used in scientific research due to its unique properties:
NMR Spectroscopy: The deuterium atoms simplify the NMR spectra, allowing for better resolution and identification of molecular structures.
Protein-Ligand Interactions: It is used to study interactions between proteins and ligands by selectively locking the signal from bulk solvent molecules.
Membrane Dynamics: It helps in studying the fluidity and order within biological membranes.
Isotopic Labeling: It is used to synthesize isotopically labeled compounds for various studies.
類似化合物との比較
1-Butanol-2,2,3,3,4,4,4-D7 is unique due to its deuterium labeling. Similar compounds include:
1-Butanol: The non-deuterated form, commonly used as a solvent and in chemical synthesis.
2-Butanol: A secondary alcohol with different physical and chemical properties.
tert-Butanol: A tertiary alcohol with distinct reactivity and applications.
The uniqueness of this compound lies in its isotopic labeling, which makes it invaluable for NMR spectroscopy and other research applications.
特性
IUPAC Name |
2,2,3,3,4,4,4-heptadeuteriobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-NCKGIQLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


